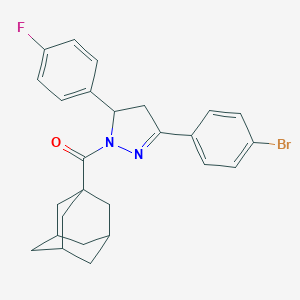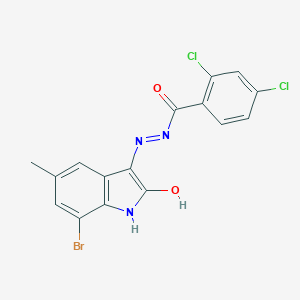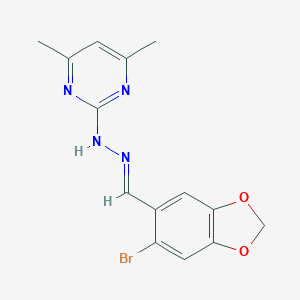![molecular formula C19H17N7O2 B415866 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N'-[(Z)-(4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B415866.png)
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N'-[(Z)-(4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-(4-methylbenzylidene)acetohydrazide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a benzimidazole moiety, and a hydrazide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-(4-methylbenzylidene)acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the benzimidazole moiety: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Coupling of the oxadiazole and benzimidazole units: This is typically done using a coupling reagent such as EDCI or DCC in the presence of a base.
Formation of the hydrazide linkage: This involves the reaction of the intermediate with hydrazine hydrate under reflux conditions.
Condensation with 4-methylbenzaldehyde: The final step involves the condensation of the hydrazide intermediate with 4-methylbenzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-(4-methylbenzylidene)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles such as alkyl halides in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may yield amines or alcohols.
科学的研究の応用
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-(4-methylbenzylidene)acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is explored for use in the development of new materials with unique electronic, optical, or mechanical properties.
Industrial Chemistry: The compound is investigated for its potential use as a catalyst or intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-(4-methylbenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. For example:
Antimicrobial Activity: The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting key enzymes.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines or block the activation of inflammatory cells.
類似化合物との比較
Similar Compounds
3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound shares the oxadiazole ring but has different substituents, leading to different properties and applications.
3-amino-4-azido-1,2,5-oxadiazole: Another oxadiazole derivative with distinct functional groups and reactivity.
1,2,4-oxadiazolone derivatives: These compounds have similar ring structures but differ in their substituents and overall reactivity.
Uniqueness
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-(4-methylbenzylidene)acetohydrazide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C19H17N7O2 |
|---|---|
分子量 |
375.4g/mol |
IUPAC名 |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(Z)-(4-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H17N7O2/c1-12-6-8-13(9-7-12)10-21-23-16(27)11-26-15-5-3-2-4-14(15)22-19(26)17-18(20)25-28-24-17/h2-10H,11H2,1H3,(H2,20,25)(H,23,27)/b21-10- |
InChIキー |
WWTCEVHRGCAPRO-FBHDLOMBSA-N |
SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N |
異性体SMILES |
CC1=CC=C(C=C1)/C=N\NC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N |
正規SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(2-methyl-1H-indol-3-yl)methylene]amino}benzonitrile](/img/structure/B415785.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B415786.png)

![4-Bromo-2-ethoxy-6-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B415791.png)

![5-(3-hydroxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B415796.png)
![N'-[(E)-[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE]-2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}ACETOHYDRAZIDE](/img/structure/B415797.png)
![3-(1-Methylbenzo[f]quinolin-3-yl)phenol](/img/structure/B415798.png)
![5-(4-chlorophenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B415802.png)

![7-[(Z)-3-chlorobut-2-enyl]-8-(3-chloro-2-hydroxypropyl)sulfanyl-3-methylpurine-2,6-dione](/img/structure/B415806.png)

![2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]-N-(2-furylmethyl)acetamide](/img/structure/B415809.png)
